molecular formula C12H7BrO4 B8792685 4-Bromo-9-methoxy-7h-furo[3,2-g]chromen-7-one CAS No. 1930-54-7

4-Bromo-9-methoxy-7h-furo[3,2-g]chromen-7-one

Cat. No.: B8792685
CAS No.: 1930-54-7
M. Wt: 295.08 g/mol
InChI Key: LQDFTMLCQBZFKE-UHFFFAOYSA-N
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Description

4-Bromo-9-methoxy-7h-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C12H7BrO4 and its molecular weight is 295.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

1930-54-7

Molecular Formula

C12H7BrO4

Molecular Weight

295.08 g/mol

IUPAC Name

4-bromo-9-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C12H7BrO4/c1-15-12-10-7(4-5-16-10)9(13)6-2-3-8(14)17-11(6)12/h2-5H,1H3

InChI Key

LQDFTMLCQBZFKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC(=O)C=C3)Br)C=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-methoxypsoralen (8-MOP, Aldrich, Milwaukee, Wis., 0.75 g, 3.5 m mol) was dissolved in tetrahydrofuran (THF, 75 mL), Bromine (1.5 mL, 3.5 mmol) in THF (5 mL) was added dropwise. The resulting mixture was stirred at room temperature for overnight. 10% Sodium thiosulfate (5 mL) was added and the solution was basified using conc. aqueous NH4OH, and then extracted twice with chloroform. The organic layer was recrystallized from chloroform to give the product 5-bromo-8-methoxypsoralen (0.75 g, 73.5% yield).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Sodium thiosulfate
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

8-methoxypsoralen (4.32 g, 20.0 mmol), obtained from Aldrich Chemical Company was dissolved in tetrahydrofuran (50 mL). To the mixture was added dropwise, with stirring, elemental bromine (4.0 g, 25 mmol) over 20 min at room temperature. The reaction mixture turned red when bromine was added. Precipitate appeared in 5 min. Extra bromine was consumed by solvent tetrahydrofuran in an extended 2 hr stirring or by the addition of 10% sodium thiosulfate solution. The crude product was collected by filtration and was purified with recrystallization from ethanol to give the product 5-bromo-8-methoxypsoralen (5.38 g, 91% yield) as a white solid. mp 178-80° C. 1H--NMR (DMSO(dimethylsulfoxide)--d6, ppm): 8.22(d, J=2.2 Hz, 1H), 8.11 (d, J=9.9 Hz, 1H),7.01(d,J=2.2 Hz, 1H),6.53(d, J=9.9 Hz, 1H),4.17(s,3H).
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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